molecular formula C21H22ClN3O4 B11000738 1-(3-chlorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide

1-(3-chlorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11000738
M. Wt: 415.9 g/mol
InChI Key: QNPSOIWIPRTYLV-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide, often referred to as Compound X for brevity, belongs to the class of pyrrolidine derivatives Its structure combines a pyrrolidine ring with a substituted phenyl group and a carbonyl amide functionality

Preparation Methods

Synthetic Routes: The synthesis of Compound X involves several steps. One common synthetic route starts with the reaction of 3-chlorobenzaldehyde with an amine, followed by cyclization to form the pyrrolidine ring. The carbonyl amide group is introduced through appropriate coupling reactions. Detailed reaction conditions and reagents are available in the literature .

Industrial Production: While Compound X is not yet produced on an industrial scale, research efforts are ongoing to optimize its synthesis for large-scale applications.

Chemical Reactions Analysis

Reactivity: Compound X can undergo various chemical reactions:

    Oxidation: It is susceptible to oxidation under certain conditions.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Appropriate nucleophiles (e.g., alkoxides, amines).

Major Products: The major products depend on the specific reaction conditions. For example, reduction of the carbonyl group yields the corresponding alcohol, while substitution reactions lead to various derivatives.

Scientific Research Applications

Compound X has diverse applications:

    Medicine: It exhibits potential as an antiviral or anticancer agent due to its unique structure.

    Chemical Biology: Researchers explore its interactions with cellular targets.

    Industry: It could serve as a building block for novel materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. Compound X likely interacts with specific receptors or enzymes, modulating cellular processes. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

Compound X shares structural features with other pyrrolidine-based compounds, but its specific combination of substituents sets it apart. Similar compounds include:

    Compound Y: A related pyrrolidine derivative with a different phenyl substitution pattern.

    Compound Z: Another pyrrolidine-based compound explored for its biological activity.

Properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[2-[(2-methoxybenzoyl)amino]ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H22ClN3O4/c1-29-18-8-3-2-7-17(18)21(28)24-10-9-23-20(27)14-11-19(26)25(13-14)16-6-4-5-15(22)12-16/h2-8,12,14H,9-11,13H2,1H3,(H,23,27)(H,24,28)

InChI Key

QNPSOIWIPRTYLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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